2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
Overview
Description
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a 4-chlorophenyl substituent. This compound is recognized for its significant applications in medicinal chemistry and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde under acidic conditions, followed by cyclization . Another method includes the reaction of 2-aminopyridine with 4-chlorophenacyl bromide in the presence of a base . These reactions typically require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for efficiency and cost-effectiveness. The use of catalysts and automated systems helps in maintaining consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of 2-(4-substituted phenyl)imidazo[1,2-a]pyridine.
Scientific Research Applications
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials due to its stable heterocyclic structure.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
- 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine
- 2-Phenylimidazo[1,2-a]pyridine
Uniqueness
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of the chlorine atom, which imparts distinct electronic properties and reactivity compared to its analogues. This makes it particularly useful in medicinal chemistry for the development of drugs with specific biological activities .
Biological Activity
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique imidazo[1,2-a]pyridine structure, which includes a chlorophenyl substituent that enhances its reactivity and potential interactions with biological targets. Research has primarily focused on its antimicrobial, anthelmintic, and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Studies have shown effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
The compound's ability to inhibit these bacterial strains suggests potential clinical applications in treating infections, although further investigations are necessary to fully understand its efficacy and mechanisms of action.
Anthelmintic Activity
A notable study investigated the anthelmintic properties of imidazo[1,2-a]pyridine derivatives against the livestock parasite Haemonchus contortus. The most active compound in this series demonstrated paralysis of the larvae at concentrations as low as 31.25 µM. This effect was attributed to the compound's interaction with cholinergic receptors in the nematode, revealing a unique antagonist mode of action. Such findings underscore the potential of this compound as a lead for developing new anthelmintics targeting parasitic infections in livestock .
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives has also been explored extensively. Recent studies have highlighted:
- Mechanism of Action : Compounds derived from this scaffold have shown activity against various cancer cell lines, including triple-negative breast cancer (TNBC). For instance, one derivative exhibited a GI50 concentration of 13 µM against MDA-MB-231 cells, indicating significant growth inhibition without affecting non-tumorigenic cells.
- Cell Cycle Effects : The compound altered cell cycle progression by increasing the G0/G1 phase and decreasing the S phase in treated cells, suggesting mechanisms beyond apoptosis may be involved in its anticancer effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. A comparative analysis with similar compounds reveals insights into SAR:
Compound Name | Structure | Unique Features |
---|---|---|
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine | Fluorine substituent | Fluorine may enhance bioactivity. |
2-(4-Bromophenyl)imidazo[1,2-a]pyridine | Bromine substituent | Larger bromine may affect interactions differently. |
6-Chloroimidazo[1,2-a]pyridine | Chlorine at position six | Alters electronic properties compared to position four. |
This table illustrates how different substituents can modify the biological profile of imidazo[1,2-a]pyridine derivatives.
Case Studies
Several case studies have documented the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives:
- Antimicrobial Study : A derivative demonstrated strong inhibition against both Gram-positive and Gram-negative bacteria. The study utilized standard microbiological techniques to evaluate minimum inhibitory concentrations (MICs).
- Anthelmintic Evaluation : The efficacy of selected compounds against H. contortus was assessed using larval paralysis tests (LPT), establishing a correlation between structural features and activity.
- Cancer Cell Line Testing : In vitro studies on TNBC cell lines provided insights into the cytotoxic effects and mechanisms of action through cell cycle analysis and viability assays.
Properties
IUPAC Name |
2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGHEECJTVTTSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353587 | |
Record name | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200944 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
38922-74-6 | |
Record name | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine?
A1: this compound [] is characterized by a fused ring system consisting of an imidazole ring attached to a pyridine ring, with a 4-chlorophenyl group substituted at the 2-position of the imidazole ring. While its exact molecular weight can vary slightly depending on the presence of isotopes, its molecular formula is C14H9ClN2. Crystallographic studies [] have shown that the molecule exists in two distinct conformations within the crystal lattice, differing in the dihedral angle between the benzene ring and the imidazole ring system.
Q2: What are the potential applications of this compound in organic synthesis?
A2: this compound-3-carbaldehyde, a derivative of this compound, serves as a versatile building block in organic synthesis. It reacts with various aryl acetophenones in the presence of an alkali catalyst to yield chalcones []. These chalcones can be further reacted with urea under basic conditions to produce oxopyrimidines []. These reactions highlight the compound's utility in constructing diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry.
Q3: Has the antimicrobial activity of compounds derived from this compound been investigated?
A3: Researchers have synthesized a series of chalcones and oxopyrimidines incorporating the this compound moiety []. These newly synthesized compounds were then subjected to antimicrobial activity screening []. Although specific details regarding the antimicrobial activity are not provided in the abstract, this research suggests the potential of this compound derivatives as lead compounds for developing novel antimicrobial agents.
Q4: Are there any computational studies on this compound or its derivatives?
A4: While the provided abstracts do not explicitly mention computational studies on this compound, research on imidazopyridine derivatives often employs computational chemistry techniques []. These techniques, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, can provide valuable insights into electronic structure, reactivity, and interactions with biological targets, guiding further experimental investigations.
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